![molecular formula C21H14N6O8S B2773613 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid CAS No. 1369426-02-7](/img/structure/B2773613.png)

4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

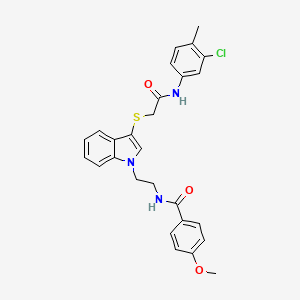

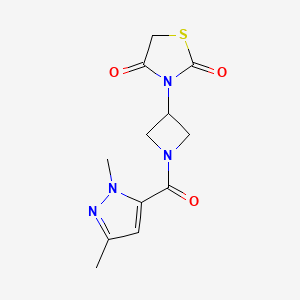

4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid, also known as Acid Red 88, is a synthetic azo dye commonly used in various industries such as textiles, food, and cosmetics. This compound has been extensively studied due to its unique properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 involves its conversion to the corresponding hydrazo compound and subsequent reduction to the corresponding amine. The reduction of the azo bond is catalyzed by various enzymes, including azoreductases and nitroreductases, which are present in many bacterial and mammalian systems. The resulting amine can undergo further metabolism, leading to the formation of various intermediates and end products.

Biochemical and Physiological Effects:

4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 has been shown to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have demonstrated that 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 can induce oxidative stress, DNA damage, and cell death in various cell lines. In vivo studies have shown that 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 can cause liver and kidney damage, as well as alterations in hematological and biochemical parameters in laboratory animals. However, the relevance of these findings to human health is still unclear and requires further investigation.

Advantages and Limitations for Lab Experiments

4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 has several advantages as a model compound for scientific research, including its high solubility, stability, and availability. Moreover, 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 is relatively inexpensive and can be easily synthesized in the laboratory. However, 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 also has several limitations, including its potential toxicity and environmental impact. Therefore, careful handling and disposal of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 are required to minimize health and environmental risks.

Future Directions

There are several future directions for the scientific research of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88. One promising direction is the development of novel analytical methods for the detection and quantification of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 and other azo dyes in various matrices. Another direction is the investigation of the mechanism of action and toxicity of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 and its metabolites in different cell types and animal models. Moreover, the potential applications of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 in drug delivery and biomedical imaging should be explored further. Finally, the development of alternative and eco-friendly dyes to replace 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 and other hazardous azo dyes in various industries should be a priority for future research.

Synthesis Methods

The synthesis of 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 involves the diazotization of 2,5-bis(4-nitrophenyl)-3-oxo-1H-pyrazole followed by coupling with 4-aminobenzenesulfonic acid. The reaction is typically carried out in acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Scientific Research Applications

4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 has been widely used as a model compound in various scientific research fields, including environmental chemistry, analytical chemistry, and biochemistry. In environmental chemistry, 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 is used as a marker for wastewater contamination and as a probe for studying adsorption and degradation of azo dyes in soil and water. In analytical chemistry, 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 is used as a standard for spectrophotometric and chromatographic analysis of azo dyes. In biochemistry, 4-[[2,5-Bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid Red 88 is used as a substrate for various enzymes and as a fluorescent probe for studying protein-ligand interactions.

properties

IUPAC Name |

4-[[2,5-bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N6O8S/c28-21-20(23-22-14-3-11-18(12-4-14)36(33,34)35)19(13-1-5-16(6-2-13)26(29)30)24-25(21)15-7-9-17(10-8-15)27(31)32/h1-12,24H,(H,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHLZSZTHCBBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 137951417 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)

![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)

![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)